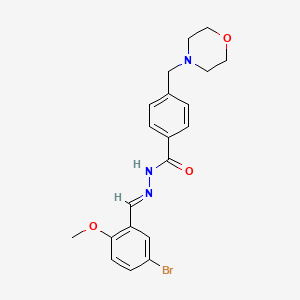

![molecular formula C23H29N5O2 B5504121 N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)

N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide is a useful research compound. Its molecular formula is C23H29N5O2 and its molecular weight is 407.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 407.23212518 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Cellular Staining

Hoechst 33258, a related benzimidazole derivative with a structure similar to the compound , is known for its strong binding affinity to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property has made it a valuable tool for fluorescent DNA staining, facilitating chromosome and nuclear visualization in plant cell biology, flow cytometry, and chromosome analysis. Additionally, analogs of Hoechst 33258 have been explored as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and molecular biology research for understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Environmental Impact and Analysis

Parabens, which share a similar aromatic and ester structure with the target compound, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are used as preservatives in various consumer products and have been identified as weak endocrine disruptors. Despite their biodegradability, parabens are ubiquitous in surface water and sediments, reflecting their widespread use and continuous environmental discharge. This area of research emphasizes the environmental persistence of chemically related compounds and the importance of understanding their ecological impact (Haman et al., 2015).

Metabolic Pathways and Drug Design

The metabolic pathways and potential therapeutic applications of arylpiperazine derivatives, including the target compound, have been extensively studied. These derivatives are clinically used for treating depression, psychosis, or anxiety. Their metabolism often involves CYP3A4-dependent N-dealkylation, forming metabolites that interact with various neurotransmitter receptors. This research underscores the complexity of drug metabolism and the potential for developing novel therapeutics based on understanding these biochemical pathways (Caccia, 2007).

Anticancer Research and Novel Therapeutics

Benzimidazole derivatives, including compounds structurally related to the target molecule, are recognized for their broad spectrum of pharmacological properties, including anticancer activities. These derivatives act through various mechanisms such as intercalation, inhibition of topoisomerases, and tubulin assembly, demonstrating the versatility of benzimidazole scaffolds in drug design. Research in this area is crucial for developing targeted therapies with increased efficacy and reduced toxicity in cancer treatment (Akhtar et al., 2019).

Bioactivation and Toxicity Studies

The study of saracatinib, a drug with a chemical structure containing an N-methyl piperazine group, sheds light on the formation of reactive intermediates during metabolism. Identifying and characterizing these intermediates are essential for understanding the potential side effects of related compounds in clinical trials. This research highlights the importance of comprehensive metabolic profiling in drug development to ensure safety and efficacy (Attwa et al., 2018).

Properties

IUPAC Name |

N-[1-methyl-2-[2-(4-methylpiperazin-1-yl)ethyl]benzimidazol-5-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O2/c1-26-12-14-28(15-13-26)11-10-22-25-20-16-18(8-9-21(20)27(22)2)24-23(29)17-30-19-6-4-3-5-7-19/h3-9,16H,10-15,17H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFLMBNRGPNVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5504040.png)

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)

![1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)

![1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)

![2-[(3-methoxyphenyl)amino]-N-phenylnicotinamide](/img/structure/B5504099.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5504126.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)